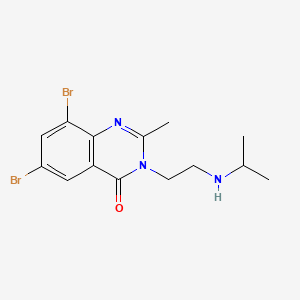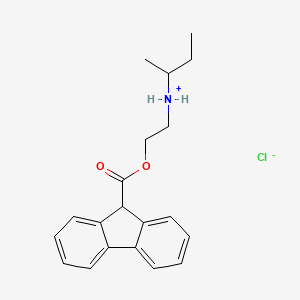
Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride is a synthetic compound derived from fluorene, a polycyclic aromatic hydrocarbon. This compound features a carboxylic acid group and is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride typically involves the esterification of Fluorene-9-carboxylic acid with 2-(isobutylamino)ethanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amines.
Wissenschaftliche Forschungsanwendungen
Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with cellular components. The amine group may also play a role in modulating biological activity by interacting with receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorene-9-carboxylic acid: A precursor to the ester compound, used in similar applications.
2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate: Another ester derivative with potential pharmacological activity.
Uniqueness
Fluorene-9-carboxylic acid, 2-(isobutylamino)ethyl ester, hydrochloride is unique due to its specific ester and amine functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
63957-01-7 |
|---|---|
Molekularformel |
C20H24ClNO2 |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
butan-2-yl-[2-(9H-fluorene-9-carbonyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-14(2)21-12-13-23-20(22)19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,14,19,21H,3,12-13H2,1-2H3;1H |
InChI-Schlüssel |
IXBBCDAOBKUSMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[NH2+]CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


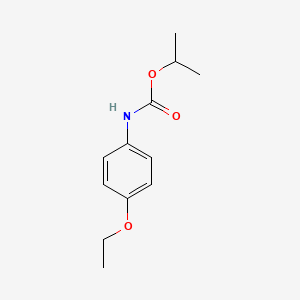
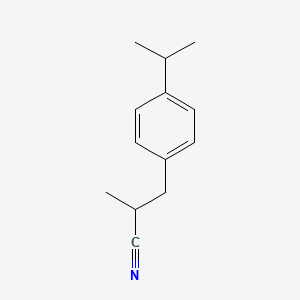
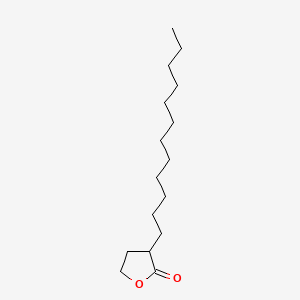
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)
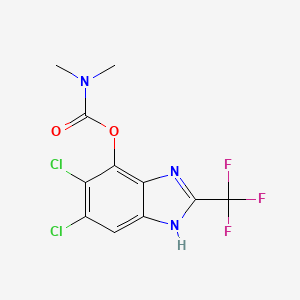
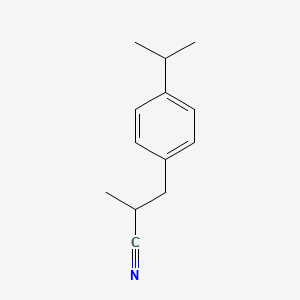
![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)

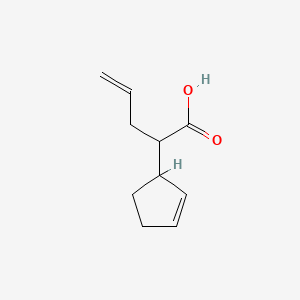
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
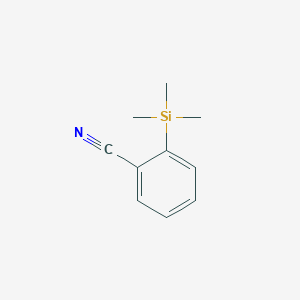
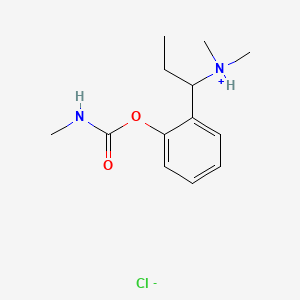
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
